Product packaging for 4-[4-(Phenylamino)phthalazin-1-yl]phenol(Cat. No.:CAS No. 488709-00-8)

4-[4-(Phenylamino)phthalazin-1-yl]phenol

Cat. No.: B14167673
CAS No.: 488709-00-8
M. Wt: 313.4 g/mol
InChI Key: CMTXKPAYLLOKLQ-UHFFFAOYSA-N
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Description

4-[4-(Phenylamino)phthalazin-1-yl]phenol is a chemical compound built on a phthalazine core, a heterocyclic scaffold recognized for its significant potential in therapeutic development . Phthalazine derivatives are the subject of extensive research due to a broad spectrum of reported biological activities. Notably, studies on analogous structures have demonstrated promising antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, as well as antifungal effects . Furthermore, the phthalazine nucleus is a key pharmacophore in research for anticancer agents, with some derivatives showing potent activity . Beyond antimicrobial and anticancer applications, the phthalazine scaffold is investigated for other pharmacological effects. Related compounds have been evaluated as anticonvulsant and anti-inflammatory agents, and some function as enzyme inhibitors, such as aldose reductase inhibitors with potential application in managing diabetic complications . The presence of both phenol and phenylamino substituents on the phthalazine core in this specific compound suggests it may serve as a versatile precursor or intermediate in medicinal chemistry, particularly for synthesizing novel Schiff bases or metal complexes for further biological evaluation . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H15N3O B14167673 4-[4-(Phenylamino)phthalazin-1-yl]phenol CAS No. 488709-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

488709-00-8

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

4-(4-anilinophthalazin-1-yl)phenol

InChI

InChI=1S/C20H15N3O/c24-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)20(23-22-19)21-15-6-2-1-3-7-15/h1-13,24H,(H,21,23)

InChI Key

CMTXKPAYLLOKLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 4 4 Phenylamino Phthalazin 1 Yl Phenol and Analogous Phthalazine Derivatives

Established Synthetic Routes to the Phthalazine (B143731) Core

The formation of the bicyclic phthalazine scaffold is a critical step in the synthesis of 4-[4-(Phenylamino)phthalazin-1-yl]phenol and related compounds. Several reliable methods have been established for this purpose.

Cyclization Reactions for Phthalazine Ring Formation

Cyclization reactions are a cornerstone in the synthesis of the phthalazine core, typically involving the condensation of a benzene (B151609) derivative bearing two adjacent electrophilic centers with a hydrazine (B178648) derivative. longdom.org

A prevalent method involves the reaction of phthalic anhydrides with hydrazine hydrate (B1144303). longdom.org This reaction proceeds to form phthalazinones, which can then be further functionalized. For instance, the reaction of phthalic anhydride (B1165640) with hydrazine hydrate in the presence of acetic acid is a common route to phthalazin-1(2H)-one. longdom.orglongdom.org Similarly, 2-acylbenzoic acids can be cyclized with hydrazine derivatives to yield 4-substituted phthalazin-1-ones. longdom.orglongdom.org

Another approach utilizes 1,2-dicarbonyl compounds. For example, diaryldiketones or ortho-alkynyl-phenylketones can react with hydrazine to form the phthalazine ring. nih.gov Temperature can be a critical factor in directing the cyclization pathway. For instance, the reaction of isobenzofuran-1,3-diones with hydrazine hydrate can yield N-aminophthalimides under kinetic control at lower temperatures, while the thermodynamically favored phthalazine-1,4-diones are formed at reflux temperatures. nih.gov

Multicomponent reactions have also been developed for the efficient synthesis of functionalized phthalazine derivatives. One such method involves the one-pot reaction of cyclic anhydrides, hydrazine hydrate, isocyanides, and dialkyl acetylenedicarboxylates to produce highly functionalized 1H-pyrazolo[1,2-b]phthalazine derivatives. longdom.org

Substitution Reactions in Phthalazine Synthesis

Substitution reactions on pre-existing phthalazine rings are a versatile method for introducing a variety of functional groups. Halogenated phthalazines, particularly 1-chloro and 1,4-dichlorophthalazine (B42487), are common and highly reactive intermediates for nucleophilic substitution. nih.govderpharmachemica.comiiste.org The chlorine atoms can be readily displaced by a range of nucleophiles, including amines, phenols, and thiols, providing access to a wide array of substituted phthalazines. longdom.orgnih.govderpharmachemica.com

For example, 1-chlorophthalazines can react with p-phenylenediamine (B122844) to afford N-(phthalazin-1-yl)benzene-1,4-diamines. nih.gov This type of nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amino-functionalized aryl groups onto the phthalazine core. nih.gov The reactivity of the halogen is analogous to that in 2- or 4-halogenoquinolines. longdom.org

The synthesis of the key intermediate, 1,4-dichlorophthalazine, is typically achieved by treating phthalhydrazide (B32825) (phthalazine-1,4-dione) with phosphorus oxychloride (POCl₃). nih.govjocpr.com This intermediate serves as a versatile building block for the synthesis of 1,4-disubstituted phthalazines. nih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Phthalazine Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. jocpr.comnobelprize.orgnih.gov These methods have been successfully applied to the synthesis of functionalized phthalazine derivatives.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful method for creating biaryl structures. jocpr.comnobelprize.org In the context of phthalazine synthesis, a chlorophthalazine can be coupled with an arylboronic acid to introduce an aryl substituent. For instance, 1,4-dichlorophthalazine can be reacted with an amine to give a monosubstituted adduct, and the remaining chloride can then be subjected to a Suzuki coupling with a boronic acid to introduce a second, different substituent. longdom.org

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov This reaction is particularly relevant for the synthesis of N-aryl phthalazine derivatives and has seen extensive use in the pharmaceutical industry. nih.gov This strategy provides a direct route to introduce the phenylamino (B1219803) moiety onto the phthalazine scaffold.

Synthetic Strategies for Incorporating Phenylamino and Phenolic Moieties

The introduction of the specific phenylamino and phenolic groups onto the phthalazine core is crucial for the synthesis of this compound. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed amination for the phenylamino group, and nucleophilic substitution or other functionalization methods for the phenolic group.

Introduction of the Phenylamino Group via Nucleophilic Aromatic Substitution or Amination Reactions

The phenylamino group can be introduced onto the phthalazine core, most commonly at the 1- or 4-position, through nucleophilic aromatic substitution on a corresponding chlorophthalazine derivative. nih.gov The reaction of a 1-chlorophthalazine (B19308) with aniline (B41778) or a substituted aniline in a suitable solvent, often in the presence of a base, leads to the formation of the N-phenylphthalazin-1-amine. nih.gov

For instance, the reaction of 1-chloro-4-substituted phthalazines with various amines has been well-documented. nih.govekb.eg The reactivity of the chloro group is enhanced by the electron-withdrawing nature of the phthalazine ring system. acs.org

Alternatively, palladium-catalyzed Buchwald-Hartwig amination offers a more modern and often more efficient method for this transformation. nih.gov This reaction would involve coupling a chlorophthalazine with aniline in the presence of a palladium catalyst and a suitable ligand. nih.gov Visible light-mediated amination reactions have also been developed as a mild and efficient method for the synthesis of phthalazine derivatives. nih.govrsc.org

Introduction of the Phenolic Group via Electrophilic Aromatic Substitution or Related Functionalization

The introduction of a phenolic group, specifically a 4-hydroxyphenyl moiety, can be achieved through several strategies. One common approach is to utilize a pre-functionalized starting material. For example, a 1-chlorophthalazine can be reacted with 4-aminophenol (B1666318) via nucleophilic aromatic substitution. In this case, the amino group of 4-aminophenol acts as the nucleophile, displacing the chloride on the phthalazine ring to directly install the 4-hydroxyphenylamino group.

Another strategy involves the use of a protected phenol (B47542). For instance, a chlorophthalazine could be reacted with a phenol where the hydroxyl group is protected (e.g., as a methoxy (B1213986) or benzyloxy ether). The cross-coupling or substitution reaction is performed, and the protecting group is subsequently removed to reveal the free phenol.

Direct electrophilic aromatic substitution on a pre-formed phthalazine ring to introduce a hydroxyl group is generally not a preferred method due to the deactivating nature of the heterocyclic ring system towards electrophilic attack. quora.com However, functionalization of a pre-existing aryl substituent on the phthalazine core is a viable route.

Spectroscopic and Analytical Characterization of Synthesized Compounds

The definitive identification and structural confirmation of synthesized compounds such as this compound and its analogs rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, weight, functional groups, and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR spectra provide critical information for confirming the structure of phthalazine derivatives.

In the ¹H NMR spectrum of a compound like this compound, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.gov The specific chemical shifts and coupling patterns of these protons are dictated by their electronic environment and proximity to other protons. For instance, the protons on the phthalazine core and the two phenyl rings will exhibit distinct multiplet, doublet, or triplet signals. nih.gov The proton of the hydroxyl (-OH) group and the amine (-NH) group are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. For example, in some phthalazinedione derivatives, NH protons have been observed as broad signals at chemical shifts as high as 11.47 ppm. acs.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the range of δ 125.00 to 145.85 ppm. nih.gov The carbons of the phthalazinone ring carbonyl group are characteristically observed further downfield, around δ 158.68 ppm. nih.gov For this compound, distinct signals would be expected for the carbon attached to the hydroxyl group, the carbons of the phthalazine ring, and the carbons of the phenylamino substituent.

Table 1: Representative ¹H NMR Spectral Data for Analogous Phthalazine Derivatives

Compound/FragmentProton TypeChemical Shift (δ, ppm)MultiplicityReference
4-Benzyl-2-(3-morpholino-3-oxopropyl) phthalazin-1(2H)-oneAr-H8.45–8.43m nih.gov
Ar-H7.75–7.69m nih.gov
CH₂-ph4.30s nih.gov
N-[2-(4-chlorobenzylidene-hydrazinocarbonyl)-ethyl]-2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetamideNH11.47br s acs.org
Ar-H (chlorobenzaldehyde)7.37–7.52m acs.org
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamideAr-H7.15–8.38m nih.gov
NH6.16br s nih.gov
CH₂CO4.83s nih.gov

Table 2: Representative ¹³C NMR Spectral Data for Analogous Phthalazine Derivatives

Compound/FragmentCarbon TypeChemical Shift (δ, ppm)Reference
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-propyl acetamideC=O (amide)167.46 nih.gov
C=O (phthalazinone)159.73 nih.gov
C-Ar146.32 nih.gov
CH-Ar125.38 - 133.21 nih.gov
CH₂CO55.33 nih.gov
CH₂-ph38.83 nih.gov
General Phthalazinone DerivativesAromatic Carbons125.00 - 145.85 nih.gov
Carbonyl (phthalazinone)~158.68 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. In the analysis of phthalazine derivatives, techniques like electron impact (EI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. nih.govraco.cat

For this compound, the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight. The high-resolution mass spectrum (HRMS) can provide the exact molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Phthalazine-containing structures often exhibit characteristic fragmentation pathways. For example, the cleavage of substituent groups from the main phthalazine core is a common fragmentation route. raco.cat The study of fused phthalazine-1,4-dione derivatives has shown fragmentation involving the loss of neutral molecules like carbon monoxide (CO) and hydrogen isothiocyanate. raco.cat Analysis of these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Table 3: Mass Spectrometry Data for Selected Phthalazine Derivatives

CompoundIonization Methodm/z (Observed)Ion TypeReference
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-benzyl acetamideMALDI406.48(M+Na)⁺ nih.gov
2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-butyl acetamideMALDI372.46(M+Na)⁺ nih.gov
4-(4-Benzylphthalazin-1-ylamino)acetanilideEI368M⁺ nih.gov
Ethyl 2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetateMALDI347(M+Na)⁺ acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amine group is also expected in this region, typically around 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations usually appear just above 3000 cm⁻¹. nih.gov

The region between 1500 and 1650 cm⁻¹ is characteristic of C=N and C=C stretching vibrations within the aromatic and phthalazine ring systems. nih.gov The presence of strong absorptions in this area confirms the heterocyclic and aromatic nature of the compound. Other important bands include C-N and C-O stretching vibrations, which would appear in the fingerprint region (below 1500 cm⁻¹).

Table 4: Typical Infrared Absorption Frequencies for Phthalazine Derivatives

Functional GroupVibration TypeApproximate Wavenumber (cm⁻¹)Reference
N-H (amine/amide)Stretch3296 - 3428 nih.govnih.gov
O-H (phenol)Stretch (broad)~3308 nih.gov
Aromatic C-HStretch3022 - 3090 nih.gov
Aliphatic C-HStretch2851 - 2978 nih.gov
C=O (amide/ketone)Stretch1620 - 1739 nih.govacs.org
C=N / C=C (aromatic)Stretch1579 - 1597 nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.gov This method is crucial for verifying that the synthesized product has the correct stoichiometry and is free from significant impurities.

Table 5: Example Elemental Analysis Data for Phthalazine Derivatives

Molecular FormulaCompoundCalculated (%)Found (%)Reference
C₂₄H₂₁N₃O₂2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-benzyl acetamideC: 75.18, H: 5.52, N: 10.96C: 75.20, H: 5.53, N: 10.92 nih.gov
C₂₁H₂₃N₃O₂2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-butyl acetamideC: 72.18, H: 6.63, N: 12.03C: 72.21, H: 6.61, N: 12.07 nih.gov
C₁₈H₁₆N₂O₄Ethyl 2-(4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)-acetateC: 66.66, H: 4.97, N: 8.64C: 66.74, H: 5.06, N: 8.73 acs.org
C₂₃H₂₀N₄O4-(4-Benzylphthalazin-1-ylamino)acetanilideC: 74.98, H: 5.47, N: 15.21C: 74.80, H: 5.32, N: 15.12 nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Action

Antineoplastic Potential and Targeted Therapies

Research into the antineoplastic potential of novel chemical entities is a cornerstone of modern oncological drug discovery. The core structure of 4-[4-(Phenylamino)phthalazin-1-yl]phenol belongs to the phthalazine (B143731) class of heterocyclic compounds, a group known to exhibit a range of biological activities, including anticancer effects. sci-hub.se However, specific studies detailing the antineoplastic properties of this particular molecule are not present in the available literature.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFRs are a prominent target for anticancer therapies. Many phthalazine derivatives have been investigated as inhibitors of VEGFR kinases. nih.govnih.gov

Inhibitory Activities Against VEGFR-1 and VEGFR-2 Kinase Domains

No data from enzymatic assays measuring the half-maximal inhibitory concentration (IC₅₀) of this compound against the kinase domains of VEGFR-1 or VEGFR-2 are available. Such data would be crucial for quantifying its potency as a VEGFR inhibitor.

Assessment of Binding Affinity to VEGFR Proteins

Information from studies assessing the binding affinity and mode of interaction of this compound with VEGFR proteins is not available. Techniques such as computational docking, surface plasmon resonance, or isothermal titration calorimetry are typically used to elucidate these interactions, but no such studies have been published for this specific compound.

Cellular Antiproliferative and Cytotoxic Effects

Evaluating the direct impact of a compound on cancer cell viability and proliferation is a fundamental step in assessing its therapeutic potential.

Evaluation of Cytotoxicity Against Specific Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)

There are no published studies reporting the cytotoxic effects of this compound against common human cancer cell lines. While numerous studies detail the cytotoxicity of other phthalazine derivatives against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells, specific IC₅₀ values for the requested compound are absent from the scientific record. researchgate.netnih.govnih.gov

Elucidation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. nih.gov Investigations into whether this compound can induce apoptosis, and the specific molecular pathways involved (e.g., activation of caspases, regulation of Bcl-2 family proteins), have not been reported. nih.govwaocp.org

Other Kinase Inhibitory Activities

The structural framework of this compound suggests potential interactions with several kinase enzymes that are pivotal in cellular signaling and disease progression.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The phthalazinone core is a well-established pharmacophore in the design of potent Poly(ADP-ribose) Polymerase (PARP) inhibitors. sci-hub.seresearchgate.net PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govresearchgate.net The approved PARP inhibitor, Olaparib, features a 4-benzyl-2H-phthalazin-1-one structure, highlighting the significance of the substituted phthalazinone moiety for potent enzymatic inhibition. nih.gov

Research into phthalazinone derivatives has shown that modifications at the 4-position of the phthalazine ring are critical for activity. researchgate.net Various derivatives have been synthesized and evaluated, demonstrating a wide range of inhibitory concentrations (IC50) against PARP-1. For instance, compounds incorporating the 4-benzyl phthalazinone moiety have shown potent PARP-1 inhibition with IC50 values in the nanomolar range. eurekaselect.com The inhibitory activities of these derivatives are often linked to the specific substituents on the aromatic ring connected to the core structure. nih.gov Given that this compound shares this core phthalazine structure, it is hypothesized to possess PARP inhibitory activity.

Table 1: PARP-1 Inhibitory Activity of Selected Phthalazinone Derivatives
CompoundPARP-1 IC50 (nM)
Olaparib5
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (AZD2281)5
Compound with 4-benzyl phthalazinone and N-benzylpiperidine moiety (Compound 30)8.18
AG014699 derivative (Compound 7)2.4
Phosphodiesterase (PDE) Inhibition

Phthalazine derivatives have also been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic nucleotides like cAMP and cGMP. sci-hub.se PDE inhibition is a therapeutic strategy for a variety of conditions, including inflammatory diseases and cardiovascular disorders. nih.gov Specifically, compounds with a phthalazine scaffold have demonstrated potent inhibitory activity against PDE4 and PDE5. researchgate.netnih.govnih.gov

Structure-activity relationship studies have been performed on various phthalazine classes to optimize their PDE inhibitory potential. nih.gov For example, a study on 4-benzylamino-1-chloro-6-substituted phthalazines, which are structurally analogous to the subject compound's 4-(phenylamino)phthalazine core, revealed potent PDE5 inhibition. nih.gov The inhibitory concentration (IC50) for these compounds was found to be in the low nanomolar range, indicating high potency. nih.gov The nature and position of substituents on both the phthalazine ring and the benzylamino moiety significantly influence the inhibitory activity. nih.gov This suggests that this compound could also interact with and inhibit PDE enzymes.

Table 2: PDE5 Inhibitory Activity of 4-Benzylamino-1-chloro-phthalazine Derivatives
CompoundPDE5 IC50 (nM)
1-chloro-4-((3-chloro-4-methoxybenzyl)amino)-6-phthalazinecarbonitrile4.8
1-chloro-4-((3-chloro-4-methoxybenzyl-)amino)-6-nitrophthalazine3.5
1-chloro-4-((3-chloro-4-methoxybenzyl)amino)-6-(trifluoromethyl)phthalazine5.3
E4021 (Reference Compound)8.6
Aldose Reductase (AR) Inhibition

The phthalazine nucleus is a feature of compounds designed as Aldose Reductase (AR) inhibitors. sci-hub.seresearchgate.net Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. nih.gov Inhibition of this enzyme is a strategy to prevent or mitigate conditions such as diabetic neuropathy, retinopathy, and nephropathy. Zopolrestat, a phthalazinone derivative, has been investigated in clinical trials for its AR inhibitory effects. nih.gov

Studies on N-substituted phthalazine sulfonamide derivatives have shown excellent inhibitory activity against aldose reductase, with inhibition constants (KI) in the nanomolar range, significantly more potent than the established AR inhibitor, epalrestat. researchgate.netnih.gov The efficacy of these compounds underscores the potential of the phthalazine scaffold in the design of new AR inhibitors. The presence of this core in this compound suggests a plausible role as an aldose reductase inhibitor.

Table 3: Aldose Reductase Inhibitory Activity of N-Substituted Phthalazine Sulfonamide Derivatives
CompoundAldose Reductase KI (nM)
4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide (5e)67.73
1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid (5f)148.20
Epalrestat (Reference Compound)852.50
Traf2- and Nck-interacting protein kinase (TNIK) Inhibition

Traf2- and Nck-interacting protein kinase (TNIK) is recognized as a crucial regulator in the Wnt signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer. Inhibition of TNIK's kinase activity is being explored as a potential anti-cancer strategy. However, based on currently available scientific literature, there is a lack of significant research directly linking phthalazine derivatives, including this compound, to TNIK inhibitory activity. The known small molecule inhibitors of TNIK typically belong to different heterocyclic classes, such as aminothiazoles. plos.org Therefore, the potential for this compound to act as a TNIK inhibitor remains speculative and requires dedicated investigation.

Antimicrobial Efficacy and Mechanisms

The chemical structure of this compound, which combines a phthalazine heterocycle with a phenolic moiety, suggests potential for antimicrobial activity. Both phthalazines and phenolic compounds are classes of molecules known to possess antibacterial properties. researchgate.netmdpi.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have demonstrated that novel phthalazine and phthalazinone derivatives exhibit significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.netjst.go.jpresearchgate.netnanobioletters.com Research has shown that certain synthesized phthalazine compounds display higher activity against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. jst.go.jp

The antimicrobial efficacy is typically quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The specific substitutions on the phthalazine ring system play a crucial role in determining the potency and spectrum of antibacterial action. nanobioletters.com The presence of a phenol (B47542) group in the target molecule is also significant, as phenolic compounds are well-known for their broad-spectrum antimicrobial effects, which often involve disruption of the bacterial cell membrane. nih.gov

Table 4: Antibacterial Activity of Selected Phthalazine Derivatives (MIC in µg/mL)
CompoundBacillus subtilis (Gram-positive)Staphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Phthalazine Schiff Base (5a)6.2512.512.525
Phthalazine Schiff Base (5b)12.56.252512.5
Chlorophthalazine Derivative (23)3.1256.2512.56.25
Furoyl Derivative (24)6.253.1256.2512.5
Ampicillin (Reference)6.253.1256.2512.5

Antifungal Activity Against Fungal Pathogens

While research specifically detailing the antifungal properties of this compound is not extensively available in the reviewed literature, studies on structurally related phthalazinone derivatives have demonstrated notable antifungal activity. A study on polysubstituted phthalazinone derivatives revealed that certain compounds within this class exhibit significant efficacy against a range of pathogenic and clinically important yeasts and filamentous fungi. nih.gov For instance, the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one showed remarkable antifungal activity. nih.gov Its effectiveness was noted against standardized strains of dermatophytes and Cryptococcus neoformans, as well as some clinical isolates. nih.gov Physicochemical studies of these active compounds are being used to understand their conformational and electronic characteristics to aid in the design of new and more potent antifungal analogues. nih.gov The general antifungal potential of phenolic compounds is also well-documented, with their mechanism of action often involving the disruption of fungal cell membranes and interference with essential cellular processes. researchgate.netmdpi.com

Broader Pharmacological Spectrum of Phthalazine Derivatives

The phthalazine scaffold is a versatile pharmacophore that has been incorporated into a wide array of molecules exhibiting diverse biological activities. pharmainfo.insci-hub.se The structural versatility of the phthalazine nucleus allows for modifications that can significantly enhance its therapeutic properties, leading to the development of compounds with a broad pharmacological spectrum. sci-hub.se

Phthalazine derivatives have been investigated for their anti-inflammatory potential. researchgate.net Some of these compounds have shown significant anti-inflammatory activity in preclinical models. For example, in a study investigating new phthalazinone derivatives, compounds 2b and 2i demonstrated anti-inflammatory effects comparable to the standard drug etoricoxib (B1671761) in the carrageenan-induced rat paw edema model at 3 and 5 hours, respectively. researchgate.net The anti-inflammatory activity of phthalazine derivatives is a promising area of research for the development of new therapeutic agents for inflammatory disorders. nih.govresearchgate.net

Table 1: Anti-inflammatory Activity of Selected Phthalazinone Derivatives

CompoundIn Vivo ModelEfficacyReference
2b Carrageenan-induced rat paw edemaComparable to etoricoxib at 3 hours researchgate.net
2i Carrageenan-induced rat paw edemaComparable to etoricoxib at 5 hours researchgate.net

Antihypertensive Properties

The antihypertensive activity of phthalazine derivatives is well-established, with hydralazine (B1673433) being a notable example of a phthalazine-based drug used in the management of hypertension. nih.govdrugbank.com Research in this area continues, with new derivatives being synthesized and evaluated for their ability to lower blood pressure. For instance, the compound 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461) has demonstrated antihypertensive effects in preclinical studies. nih.gov The mechanism of action for many antihypertensive phthalazines involves vasodilation, which reduces peripheral resistance and subsequently lowers blood pressure. nih.gov

Table 2: Antihypertensive Activity of a Phthalazine Derivative

CompoundIn Vivo ModelEffectReference
DJ-1461 Spontaneously hypertensive ratsDose-dependent reduction in blood pressure nih.gov

Anticonvulsant Properties

Several phthalazine derivatives have been synthesized and evaluated for their anticonvulsant activities. sapub.orgresearchgate.netnih.gov These compounds have shown promise in various preclinical models of epilepsy. One study reported the synthesis of a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives that were evaluated using the pentylenetetrazole (PTZ)-induced convulsions mouse model. sapub.org Another study focused on phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists, with several compounds exhibiting potent anticonvulsant activity. nih.gov For example, compounds 8, 7b, 7a, 10, and 3a from this series showed high relative potencies as anticonvulsants when compared to diazepam. nih.gov Furthermore, in the maximal electroshock seizure (MES) test, compounds 8, 7b, and 3a provided 100% protection at a specific dose. nih.gov The compound L-5418, identified as phthalazino-[2,3b]-phthalazine-5(14H), 12(7H)-dione, has also demonstrated anticonvulsant effects comparable to diphenylhydantoin. nih.gov

Table 3: Anticonvulsant Activity of Selected Phthalazine Derivatives

CompoundTest ModelRelative Potency (vs. Diazepam)Protection in MES TestReference
8 PTZ-induced seizures1.78100% nih.gov
7b PTZ-induced seizures1.66100% nih.gov
7a PTZ-induced seizures1.6083.33% nih.gov
10 PTZ-induced seizures1.5983.33% nih.gov
3a PTZ-induced seizures1.29100% nih.gov

Antidiabetic Properties

Phthalazine derivatives have emerged as a class of compounds with potential antidiabetic activity. sci-hub.senih.gov Some phthalazinone derivatives have been investigated for their therapeutic potential in managing diabetes and its complications. nih.govrsc.org For example, Zopolrestat, a phthalazinone derivative, has been studied for its ability to inhibit aldose reductase, an enzyme implicated in the development of diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.govrsc.org The exploration of phthalazine derivatives as antidiabetic agents is an active area of research, with a focus on developing compounds with improved efficacy and safety profiles. sci-hub.senih.gov

Computational and Theoretical Studies in Molecular Design and Interaction

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for understanding ligand-protein interactions.

Prediction of Binding Modes within Receptor Active Sites (e.g., VEGFR-2)

In hypothetical docking studies involving 4-[4-(Phenylamino)phthalazin-1-yl]phenol and the VEGFR-2 active site, the primary goal would be to determine the most stable binding conformation. It would be anticipated that the phthalazine (B143731) core, a common scaffold in VEGFR-2 inhibitors, would anchor the molecule within the ATP-binding pocket. The phenylamino (B1219803) and phenol (B47542) moieties would likely form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Cys919 and Asp1046, which are critical for inhibitory activity. The orientation and interactions of these functional groups would be meticulously analyzed to predict the compound's potential efficacy.

Calculation of Binding Energies and Scoring Functions

Following the prediction of the binding mode, scoring functions are employed to estimate the binding affinity between the ligand and the protein. These scoring functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding energy. For this compound, this calculated binding energy would serve as a quantitative measure of its potential to inhibit VEGFR-2. Different scoring functions might be used to provide a consensus prediction and improve the reliability of the results.

Below is a hypothetical data table illustrating the type of results that would be generated from such a study.

Scoring FunctionPredicted Binding Energy (kcal/mol)
AutoDock Vina-9.5
MOE Dock-8.7
GoldScore75.2
ChemPLP-88.4

Note: The data presented in this table is hypothetical and serves for illustrative purposes only, as specific studies on this compound are not available.

Application of Induced-Fit Docking Protocols for Receptor Flexibility

Standard docking protocols often treat the protein receptor as a rigid structure. However, induced-fit docking (IFD) accounts for the flexibility of the protein's active site upon ligand binding. An IFD simulation for this compound would allow for side-chain and backbone rearrangements of the VEGFR-2 active site residues. This approach can provide a more accurate prediction of the binding mode and affinity, as it captures the dynamic nature of the protein-ligand interaction.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the stability and dynamic behavior of ligand-receptor complexes.

Analysis of Ligand-Target Interaction Stability over Time

An MD simulation of the this compound–VEGFR-2 complex would be conducted over a period of nanoseconds to assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD value over the simulation time would suggest that the ligand remains securely bound within the active site. Furthermore, the persistence of critical hydrogen bonds and hydrophobic interactions would be analyzed to confirm the stability of the complex.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds
00.00.03
101.21.52
201.31.63
301.11.53
401.41.72
501.31.63

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific MD simulation studies on this compound are not available.

Exploration of Dynamic Behavior of Compound-Receptor Complexes

MD simulations also allow for the exploration of the dynamic behavior of the compound-receptor complex. Techniques such as root-mean-square fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. For this compound, this could reveal how its presence influences the conformational dynamics of the VEGFR-2 activation loop, which is crucial for its kinase activity. Understanding these dynamic changes can provide deeper insights into the mechanism of inhibition.

Quantum Chemical Computations for Electronic and Spectroscopic Properties

Quantum chemical computations are fundamental in understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying complex molecules. DFT calculations can predict molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and stability. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. researchgate.net The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. edu.krd A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and lower stability. Conversely, a large energy gap implies high stability and low reactivity. mdpi.com For phthalazine derivatives, this gap is crucial as it relates to their potential biological activity and optical properties. ias.ac.in

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data) Note: The following values are representative examples based on typical DFT calculations for similar aromatic heterocyclic compounds, as specific published data for the target molecule were not found.

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE) 3.70
Data is illustrative and derived from theoretical principles.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. researchgate.netnih.gov It examines the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength.

Table 2: Major Intramolecular Interactions and Stabilization Energies from NBO Analysis for this compound (Illustrative Data) Note: This table presents hypothetical but plausible NBO analysis results to illustrate the types of interactions and stabilization energies expected for this molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N (amino)π* (C-C)phenyl ring~25.5
LP(1) O (hydroxyl)π* (C-C)phenol ring~20.1
π (C-C)phthalazineπ* (C-C)phenyl~15.8
Data is illustrative and derived from theoretical principles.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites).

Blue: Regions of high positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack (electrophilic sites).

Green/Yellow: Regions of neutral or near-zero potential.

In this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the phthalazine ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and the amino group, indicating their electrophilic character.

Molecules with extensive π-conjugated systems and significant charge separation, often found in donor-acceptor structures, can exhibit non-linear optical (NLO) properties. These materials interact with intense light fields to produce new fields with altered frequencies, phases, or amplitudes. The first hyperpolarizability (β) is a key measure of a molecule's NLO activity at the molecular level.

Computational methods, particularly DFT, can calculate the hyperpolarizability of a molecule. For this compound, the presence of the electron-donating phenylamino and hydroxyl groups connected to the π-system of the phthalazine ring suggests potential for NLO activity. A high calculated β value would indicate that the molecule could be a candidate for use in NLO materials. Studies on other condensed phthalazines have confirmed their NLO behavior through both theoretical and experimental analysis. ias.ac.in

Table 3: Calculated Non-Linear Optical Properties for this compound (Illustrative Data) Note: Values are representative examples for molecules with potential NLO properties.

PropertyCalculated Value
Dipole Moment (μ)~4.5 Debye
Polarizability (α)~35 x 10-24 esu
First Hyperpolarizability (β) ~20 x 10-30 esu
Data is illustrative and derived from theoretical principles.

Density Functional Theory (DFT) Analyses for Reactivity and Stability

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction models use the molecular structure to estimate how a compound will be absorbed, distributed, metabolized, and excreted by the body. These predictions help to identify potential liabilities early in the drug discovery process. rsc.orgnih.govajchem-b.com

For this compound, ADME predictions would assess parameters such as oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity. Properties like lipophilicity (LogP), water solubility, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five) are key components of this analysis. Favorable ADME predictions would suggest a higher likelihood of the compound succeeding in clinical trials. Studies on other phthalazine derivatives have shown that they can possess good ADMET profiles. nih.gov

Table 4: Predicted ADME Parameters for this compound (Illustrative Data) Note: This table provides a hypothetical ADME profile based on common in silico prediction models.

ParameterPredicted Value/OutcomeInterpretation
Absorption
Human Intestinal AbsorptionHighGood absorption from the gut
Caco-2 PermeabilityModerateLikely to be absorbed across the intestinal wall
Distribution
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to cause central nervous system side effects
Plasma Protein BindingHighMay have a longer duration of action
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway
Excretion
Total ClearanceLowSuggests a moderate half-life in the body
Toxicity
AMES ToxicityNon-mutagenicLow risk of being a carcinogen
hERG I InhibitorNoLow risk of cardiotoxicity
Data is illustrative and derived from theoretical principles.

Structure Activity Relationship Sar and Ligand Design Principles

Correlations Between Structural Modifications and Biological Potency/Selectivity

Impact of the Phenylamino (B1219803) Moiety on Pharmacological Activity

The phenylamino group at position 1 of the phthalazine (B143731) core plays a critical role in the molecule's interaction with biological targets, such as the ATP-binding site of protein kinases. nih.gov This moiety consists of an amino (-NH-) linker and a terminal phenyl ring, both of which are key sites for modification to modulate pharmacological activity.

The nature of the linker is significant. While the amino group is common, studies on analogous systems have shown that replacing it with an ether (-O-) linkage can also yield compounds with potent biological activity, suggesting some flexibility in the type of atom that connects the terminal ring to the phthalazine core. nih.gov

The terminal phenyl ring is a primary determinant of potency and selectivity, as it often occupies a hydrophobic pocket within the target protein. nih.govnih.gov Modifications to this ring have profound effects on activity. For instance, in a series of related biarylurea phthalazine derivatives designed as VEGFR-2 inhibitors, the substitution pattern on the terminal phenyl ring was critical. Analogs bearing a 4-chloro-3-(trifluoromethyl)phenyl group, mimicking the structure of the approved drug sorafenib, displayed significantly enhanced antiproliferative activity compared to their unsubstituted counterparts. nih.gov This highlights the importance of electron-withdrawing groups and specific substitution patterns in optimizing interactions within the hydrophobic sub-pocket of the kinase. nih.gov The activity is highly dependent on the nature of these substituents. researchgate.net

Table 1: Effect of Terminal Phenyl Substitutions on VEGFR-2 Inhibition for Related Phthalazine Analogs
Compound BaseTerminal Phenyl SubstitutionRelative Potency/ActivityReference
Biarylurea PhthalazineUnsubstitutedLow nih.gov
Biarylurea Phthalazine4-ChloroHigh nih.gov
Biarylurea Phthalazine4-Chloro-3-(trifluoromethyl)Very High nih.gov
Anilino-Phthalazine4-Substituted AnilinesVariable (dependent on lipophilicity and electronic nature) nih.gov

Influence of the Phenolic Hydroxyl Group on Biological Effects

The phenolic hydroxyl (-OH) group is a critical functional group that can significantly influence a molecule's biological profile. Its ability to act as both a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in target proteins, such as kinases, which can anchor the inhibitor in the active site. kagawa-u.ac.jpresearchgate.net

The presence and position of hydroxyl groups on an aromatic ring are known to be determinants of biological activity, including antiproliferative and antioxidant effects. pjmhsonline.commdpi.compjmhsonline.com Studies on other classes of compounds, such as flavonoids, have shown that a greater number of hydroxyl groups can lead to more favorable binding with protein kinases by increasing the potential for hydrogen bonding. researchgate.net The introduction of a phenolic hydroxyl group can increase antiproliferative activity and binding affinity to protein kinase C (PKC) isozymes. kagawa-u.ac.jp This enhancement is often attributed to the formation of a hydrogen bond with the target protein or associated phospholipids. kagawa-u.ac.jp

Effects of Substituent Variations on the Phthalazine Core

The phthalazine core serves as a rigid scaffold, orienting the substituents at positions 1 and 4 for optimal interaction with the biological target. It is often considered a "kinase-privileged" fragment due to its frequent appearance in successful kinase inhibitors like vatalanib. nih.govresearchgate.net Modifications to the phthalazine ring itself can fine-tune the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its potency and pharmacokinetic properties. nih.gov

Research on related 1,4-disubstituted phthalazines has demonstrated that adding substituents to the core can significantly impact biological activity. For example, the introduction of a chloro group at position 4 of the phthalazine ring was found to increase VEGFR-2 inhibitory activity compared to unsubstituted or methyl-substituted analogs. nih.gov This effect might be attributed to the enhanced lipophilicity conferred by the chlorine atom, which could lead to better binding in the active site or improved cell permeability. nih.gov

Table 2: Effect of Phthalazine Core Substitutions on Biological Activity of Related Compounds
Position on Phthalazine CoreSubstituentObserved Effect on ActivityReference
Position 4-HBaseline Activity nih.gov
Position 4-CH₃Moderate Activity nih.gov
Position 4-ClIncreased Activity (VEGFR-2 Inhibition) nih.gov

Rational Design Strategies for Optimizing Pharmacological Profiles

The design of potent and selective phthalazine-based inhibitors often employs rational, structure-based strategies. nih.gov A common approach is to model new compounds on the pharmacophoric features of known, successful inhibitors. nih.gov For kinase inhibitors, this typically involves three key elements:

A flat heterocyclic ring system (the phthalazine core) to occupy the ATP-binding region. nih.gov

A hydrogen bond donor-acceptor pair (such as the amino linker) to interact with key residues like glutamic acid and aspartic acid in the hinge region of the kinase. nih.gov

A substituted terminal aryl group (the phenyl moiety) designed to fit into an adjacent hydrophobic pocket, which is often revealed when the kinase is in its inactive "DFG-out" conformation. nih.govresearchgate.net

Another strategy is "drug extension," where the core moiety is linked to other chemical scaffolds (e.g., 1,3,4-oxadiazole-thione, 1,2,4-triazole-thione) to tailor the compound to fit into specific sub-pockets of the target's active site. nih.govresearchgate.net Improving drug selectivity can also be achieved by coupling the phthalazine scaffold to amino acids. nih.govresearchgate.net Furthermore, pharmacophore replacement and integration are used to generate more robust and efficient compounds with pronounced biological effects. nih.govresearchgate.net

Integration of Experimental Biological Data with Computational Predictions for SAR Elucidation

The elucidation of structure-activity relationships is greatly enhanced by integrating experimental biological data with computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.netjapsonline.com These in silico techniques provide valuable insights into how phthalazine derivatives interact with their biological targets at a molecular level. researchgate.netnih.gov

Molecular docking simulations are used to predict the binding mode of inhibitors within the active site of a target protein, such as VEGFR-2 or EGFR. japsonline.comnih.govnih.gov These models can rationalize experimental findings; for example, they can show how a highly active compound forms specific hydrogen bonds or hydrophobic interactions that are absent in less active analogs. nih.govresearchgate.net Docking studies have been instrumental in correlating the biological testing data of N-substituted-4-phenylphthalazin-1-amine derivatives with their binding affinity for the VEGFR-2 active site. nih.gov

3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate quantitative models that correlate the 3D structural features of molecules with their biological activity. japsonline.com These models produce contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to increase or decrease potency, thereby guiding the design of new, more effective inhibitors. japsonline.com The successful integration of these computational predictions with experimental results accelerates the optimization of lead compounds, leading to the development of more potent and selective therapeutic agents. nih.govresearchgate.net

Future Directions and Advanced Research Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Complex Phthalazine (B143731) Derivatives

The synthesis of structurally diverse and complex phthalazine derivatives is fundamental to exploring their full therapeutic potential. While classical condensation reactions have been the bedrock of phthalazine synthesis, future research is increasingly directed towards more efficient, atom-economical, and environmentally benign methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: Transition-metal catalysis, particularly using palladium, has emerged as a powerful tool for the functionalization of the phthalazine core. These methods allow for the introduction of a wide array of substituents at specific positions, which is crucial for fine-tuning the pharmacological properties of the molecule. Future explorations will likely focus on the development of novel palladium catalysts with higher turnover numbers and broader substrate scope, enabling the synthesis of previously inaccessible phthalazine analogs.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and improve product purity in the synthesis of various heterocyclic compounds, including phthalazines. The application of MAOS to the synthesis of complex phthalazine derivatives is a promising avenue for accelerating the drug discovery process. Future research will likely involve the development of continuous-flow microwave reactors for the scalable and automated synthesis of phthalazine libraries.

C-H Bond Activation: Direct C-H bond activation is a rapidly evolving field in organic synthesis that offers a more direct and atom-economical approach to functionalizing heterocyclic scaffolds. The application of C-H activation strategies to the phthalazine nucleus would bypass the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Overcoming the challenges associated with regioselectivity will be a key focus of future research in this area.

Table 1: Comparison of Synthetic Methodologies for Phthalazine Derivatives
MethodologyAdvantagesFuture Research Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scope, precise control over substitution patterns.Development of more active and versatile catalysts, exploration of novel coupling partners.
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, increased yields, improved purity, scalability.Integration with flow chemistry for automated synthesis, exploration of solvent-free conditions.
C-H Bond ActivationHigh atom economy, reduced synthetic steps, direct functionalization.Improving regioselectivity, expanding the scope of compatible functional groups.

Identification and Validation of Additional Biological Targets and Pathways

While phthalazine derivatives have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Poly (ADP-ribose) polymerase (PARP), their therapeutic potential is likely not limited to these targets. nih.govnih.gov Future research will focus on identifying and validating novel biological targets and pathways modulated by this versatile scaffold.

Kinase Inhibition: The phthalazine core is recognized as a "kinase-privileged" fragment, suggesting its potential to interact with a wide range of kinases beyond VEGFR. nih.gov High-throughput screening of phthalazine libraries against diverse kinase panels could uncover novel and potent inhibitors of kinases implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Epigenetic Targets: There is growing interest in developing small molecule inhibitors of epigenetic modifiers. Phthalazine derivatives could be explored for their ability to inhibit enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which play crucial roles in gene expression and are often dysregulated in cancer.

Non-Oncological Applications: The pharmacological activities of phthalazine derivatives extend beyond cancer therapy. Research into their potential as anti-inflammatory, anti-diabetic, and anti-infective agents will likely intensify. Identifying the specific molecular targets responsible for these effects will be a key objective.

Development of Advanced Computational Modeling Approaches for Precise Compound Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For phthalazine derivatives, advanced computational approaches can provide deep insights into their structure-activity relationships (SAR) and guide the design of analogs with improved potency and selectivity.

Molecular Docking and Dynamics Simulations: Molecular docking studies are routinely used to predict the binding modes of phthalazine derivatives within the active sites of their biological targets. researchgate.net Future advancements will involve the use of more sophisticated scoring functions and the incorporation of explicit solvent models to improve the accuracy of binding affinity predictions. Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that stabilize the bound state.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling is a powerful method for correlating the structural features of a series of compounds with their biological activity. nih.gov The development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed 3D maps of the steric and electronic requirements for optimal activity, guiding the design of more potent phthalazine analogs.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage is crucial for reducing attrition rates in later stages of development. Advanced in silico models can be used to predict the pharmacokinetic and toxicological profiles of novel phthalazine derivatives, allowing for the early identification of compounds with favorable drug-like properties. acs.org

Table 2: Advanced Computational Modeling Techniques for Phthalazine Drug Discovery
TechniqueApplicationFuture Advancements
Molecular DockingPredicting binding modes and affinities.Improved scoring functions, inclusion of protein flexibility.
Molecular Dynamics SimulationsAnalyzing dynamic behavior of ligand-protein complexes.Longer simulation times, enhanced sampling techniques.
3D-QSAR (CoMFA/CoMSIA)Guiding lead optimization by identifying key structural features for activity.Integration with machine learning algorithms for improved predictive power.
In Silico ADMET PredictionEarly assessment of drug-like properties.Development of more accurate and comprehensive predictive models.

Implementation of Structure-Guided Design Paradigms for Next-Generation Phthalazine Analogs

Structure-guided drug design, which relies on the three-dimensional structural information of the target protein, is a powerful strategy for developing potent and selective inhibitors. The application of this paradigm to phthalazine derivatives holds immense promise for the creation of next-generation therapeutics.

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution crystal structures of phthalazine derivatives in complex with their biological targets provides invaluable information about the key binding interactions. This structural information can then be used to design new analogs with improved affinity and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the binding mode and conformational changes upon ligand binding.

Fragment-Based Drug Design (FBDD): FBDD is a powerful approach that involves screening small, low-molecular-weight fragments for binding to the target protein. Promising fragments can then be grown or linked together to generate more potent lead compounds. The phthalazine scaffold itself can be considered a privileged fragment, and its elaboration based on structural information can lead to the rapid discovery of novel inhibitors.

Design of Hybrid Molecules: A promising strategy involves the design of hybrid molecules that combine the phthalazine scaffold with other pharmacophores known to interact with the target of interest. For example, hybrid molecules incorporating features of known kinase inhibitors like Sorafenib or Vatalanib with the phthalazine core have been explored to create dual-target inhibitors or compounds with enhanced potency. nih.gov This approach, guided by structural insights, can lead to the development of novel therapeutics with unique mechanisms of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.